molecular formula C10H10ClNO2 B13595422 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid

1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13595422
M. Wt: 211.64 g/mol
InChI Key: XWAWFCACHQUNIQ-UHFFFAOYSA-N
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Description

1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10ClNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a chloropyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Chloropyridinylmethyl Intermediate: The starting material, 3-chloropyridine, undergoes a reaction with a suitable alkylating agent to form the 3-chloropyridinylmethyl intermediate.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent such as diazomethane or a similar cyclopropanating agent under controlled conditions to form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
  • 1-((3-Fluoropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid
  • 1-((3-Methylpyridin-4-yl)methyl)cyclopropane-1-carboxylic acid

Comparison: 1-((3-Chloropyridin-4-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-6-12-4-1-7(8)5-10(2-3-10)9(13)14/h1,4,6H,2-3,5H2,(H,13,14)

InChI Key

XWAWFCACHQUNIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=NC=C2)Cl)C(=O)O

Origin of Product

United States

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